3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
3,4,5-Trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (chromone) core substituted with a 2-methoxyphenyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 4. Chromones are oxygen-containing heterocycles with demonstrated bioactivity, including anti-inflammatory, antioxidant, and kinase inhibitory properties . The compound’s structure combines electron-rich methoxy substituents on the benzamide ring with a methoxy group at the ortho position of the chromone-attached phenyl ring, which may influence its electronic profile, solubility, and biological interactions.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7/c1-30-20-8-6-5-7-17(20)22-14-19(28)18-13-16(9-10-21(18)34-22)27-26(29)15-11-23(31-2)25(33-4)24(12-15)32-3/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXRVKFHOUHCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS Number: 923243-87-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 461.5 g/mol. The compound features multiple methoxy groups and a chromenone moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23NO7 |
| Molecular Weight | 461.5 g/mol |
| CAS Number | 923243-87-2 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound has been suggested to induce apoptosis in cancer cells through caspase-independent pathways and oxidative stress mechanisms. It may also inhibit tubulin polymerization, which is critical for cancer cell division .
- Case Study : A study evaluating the cytotoxic effects of similar chromenone derivatives reported IC50 values as low as against A549 lung cancer cells, indicating potent antiproliferative activity .
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways and reduce cytokine production in vitro.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo...] | TBD | Anticancer (A549) |
| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) | 1.61 | Antiproliferative against melanoma |
| Other Chromenone Derivatives | Varies | Anticancer across multiple cell lines |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related derivatives based on substituent variations, heterocyclic cores, and physicochemical properties. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Positional Isomerism: The ortho-methoxy group on the chromone-attached phenyl ring (target compound) introduces steric hindrance compared to the para-methoxy isomer (923191-98-4), which may reduce binding affinity to flat enzymatic pockets . Methyl vs.
Heterocyclic Core Modifications :
- Replacement of the chromone core with a pyrrolooxazine (PBX2) alters electronic delocalization and hydrogen-bonding capacity, which could shift target selectivity .
Functional Group Impact :
- Bromine substitution (923233-39-0) increases molecular weight (367.2 g/mol vs. ~443.4 g/mol for the target compound, estimated) and lipophilicity, favoring membrane penetration .
- Trimethoxybenzamide is a common pharmacophore in kinase inhibitors; its presence across analogs suggests shared mechanisms of action .
Synthetic Pathways :
- The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, as seen in and . For example, substituted anilines react with activated carbonyl intermediates to form benzamide linkages .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated:
- Solubility : The three methoxy groups on the benzamide enhance hydrophilicity, but the ortho-methoxy group on the chromone may counteract this by increasing steric bulk .
- Bioactivity Potential: Analogs like PBX2 and F264-0317 are investigated for kinase inhibition, suggesting the target compound may share similar biological targets .
- Structural Tunability : Substituent variations (e.g., bromine, methyl, or positional isomerism) provide a framework for optimizing pharmacokinetic and pharmacodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
